REACTION_CXSMILES
|
[ClH:1].Cl.C([N:10]1[CH2:29][CH2:28][C:13]2([C:17](=[O:18])[N:16]([O:19]CC3C=CC=CC=3)[C:15](=[O:27])[CH2:14]2)[CH2:12][CH2:11]1)C1C=CC=CC=1>[Pd].CO>[ClH:1].[OH:19][N:16]1[C:15](=[O:27])[CH2:14][C:13]2([CH2:12][CH2:11][NH:10][CH2:29][CH2:28]2)[C:17]1=[O:18] |f:1.2,5.6|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
8-benzyl-2-benzyloxy-2,8-diazaspiro[4,5]decane-1,3-dione hydrochloride
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)N1CCC2(CC(N(C2=O)OCC2=CC=CC=C2)=O)CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residual solid was recrystallized from ethanol
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ON1C(C2(CC1=O)CCNCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |